molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Katalognummer: B1683717
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: BSOBGTYXYGHUTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UBCS039 is a specific activator of Sirtuin 6 (SIRT6), a protein involved in various cellular processes. It induces autophagy in human tumor cells, making it a fascinating compound for further exploration .

Biochemische Analyse

Biochemical Properties

UBCS039 plays a crucial role in biochemical reactions by specifically activating SIRT6. This activation leads to the deacetylation of SIRT6-targeted histone H3 sites, such as H3K9, H3K18, and H3K27, in human cancer cells . The compound induces autophagy via the AMP-activated protein kinase (AMPK) signaling pathway . UBCS039 interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and cellular metabolism .

Cellular Effects

UBCS039 has been shown to influence various cellular processes. In human pulmonary lung microvascular endothelial cells, UBCS039 ameliorates lipopolysaccharide (LPS)-induced inflammation by reducing the expression of VCAM1 and ICAM1 . The compound also induces autophagy in human tumor cells, leading to autophagosome accumulation . Additionally, UBCS039 affects cell signaling pathways, such as the NF-κB pathway, and regulates gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, UBCS039 exerts its effects by binding to SIRT6 and enhancing its deacetylase activity . This binding interaction leads to the deacetylation of histone H3 sites, resulting in the repression of genes involved in inflammation, aging, and genome stability . UBCS039 also triggers autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway, which is dependent on increased ROS levels . The compound’s ability to modulate SIRT6 activity makes it a potent therapeutic candidate for various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UBCS039 have been observed to change over time. The compound’s stability and degradation have been studied in vitro and in vivo. UBCS039 has been shown to maintain its activity over extended periods, leading to sustained activation of SIRT6 and prolonged autophagy induction . Long-term effects on cellular function include reduced inflammation and oxidative stress in hepatocytes .

Dosage Effects in Animal Models

The effects of UBCS039 vary with different dosages in animal models. In thioacetamide (TAA)-induced acute liver failure (ALF) models, UBCS039 ameliorates liver damage and reduces inflammatory responses in a dose-dependent manner . Higher doses of UBCS039 have been associated with increased SIRT6 activation and enhanced therapeutic effects . Toxic or adverse effects at high doses have not been extensively reported.

Metabolic Pathways

UBCS039 is involved in several metabolic pathways, primarily through its activation of SIRT6. The compound influences the NF-κB pathway and the Nrf2/HO-1 pathway, leading to reduced inflammation and oxidative stress . UBCS039’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders and inflammatory diseases.

Transport and Distribution

Within cells and tissues, UBCS039 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SIRT6 and other biomolecules . UBCS039’s distribution within cells ensures its effective activation of SIRT6 and modulation of cellular processes.

Subcellular Localization

UBCS039’s subcellular localization is primarily within the nucleus, where it interacts with SIRT6 to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, enhancing its activity and function. UBCS039’s localization is crucial for its role in regulating cellular processes and maintaining genome stability.

Vorbereitungsmethoden

Industrial Production:: Information on large-scale industrial production methods for UBCS039 remains limited. Further research and development are necessary to optimize its synthesis for commercial purposes.

Analyse Chemischer Reaktionen

UBCS039 unterliegt wahrscheinlich verschiedenen Reaktionen, obwohl genaue Details rar sind. Mögliche Reaktionstypen sind Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen bleiben offengelegt.

Hauptprodukte: Die Hauptprodukte, die aus UBCS039-Reaktionen resultieren, sind nicht gut dokumentiert. Weitere Studien sind erforderlich, um seine chemischen Transformationen aufzuklären.

Wissenschaftliche Forschungsanwendungen

Bruton's Tyrosine Kinase Inhibition

One of the most significant applications of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is its role as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in various B-cell malignancies. Inhibiting BTK can lead to the suppression of tumor growth in B-cell lymphomas, making this compound a potential candidate for cancer therapy .

Sirtuin Activation

Recent studies have identified derivatives of this compound as potent activators of Sirtuin 6 (Sirt6), a protein involved in cellular regulation and metabolism. Sirt6 activation has been linked to anti-aging effects and improved metabolic health, suggesting that these compounds could play a role in developing treatments for age-related diseases .

Case Study: BTK Inhibition

A study demonstrated that derivatives of this compound effectively inhibited BTK activity in vitro. The results indicated that these compounds could reduce cell proliferation in B-cell lymphoma models by over 50% at specific concentrations, highlighting their therapeutic potential .

Case Study: Sirtuin Activation

In another research effort, several derivatives were synthesized and tested for their ability to activate Sirt6. The compounds showed varying degrees of activation potency, with some achieving activation folds exceeding 4 times that of control at concentrations as low as 30 µM. This suggests a promising avenue for developing metabolic disorder treatments based on these compounds .

Potential Future Applications

The ongoing research into this compound indicates several future applications:

  • Cancer Therapy : Continued exploration as a BTK inhibitor could lead to new treatments for various B-cell malignancies.
  • Metabolic Disorders : As Sirt6 activators, these compounds may help develop therapies targeting metabolic syndromes or age-related conditions.
  • Neurodegenerative Diseases : Given the role of sirtuins in neuroprotection, there is potential for these compounds in treating neurodegenerative diseases like Alzheimer's.

Vergleich Mit ähnlichen Verbindungen

UBCS039 zeichnet sich durch seine Spezifität für die Aktivierung von SIRT6 aus. Ähnliche Verbindungen sind rar, was seine Einzigartigkeit unterstreicht.

Biologische Aktivität

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, also known as UBCS039, has emerged as a compound of significant interest due to its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
  • Molecular Formula : C16H13N3
  • Molecular Weight : 247.29 g/mol

The primary mechanism of action for UBCS039 involves its role as an allosteric activator of sirtuin 6 (SIRT6) . SIRT6 is an NAD+-dependent enzyme known for its deacetylase activity that primarily targets histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes including inflammation modulation, oxidative stress reduction, and regulation of cell senescence .

Anticancer Activity

Research has demonstrated that 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibit promising anticancer properties . A study highlighted their effectiveness in targeting G protein-coupled estrogen receptor 1 (GPER), showing potential in treating breast cancer. The in vitro MTT assays indicated that derivatives containing isopropyl groups displayed significant antiproliferative effects against GPER-expressing breast cancer cells .

Anti-inflammatory Effects

UBCS039 has shown potential in reducing inflammation through its activation of SIRT6. This activation leads to decreased production of pro-inflammatory cytokines and modulation of nitric oxide production in various models .

Structure-Activity Relationship (SAR)

A series of novel derivatives based on UBCS039 have been synthesized to explore the SAR. Modifications at the 2-position of the pyridine moiety significantly impacted SIRT6 activation potency. For instance, compounds with a terminal methyl group exhibited higher activation folds compared to those with other substituents .

Case Studies

StudyFindings
Carullo et al. (2021)Demonstrated that new pyrrolo[1,2-a]quinoxaline derivatives showed strong antiproliferative effects against GPER-expressing breast cancer cells through MTT assays .
Research on UBCS039Identified as a potent SIRT6 activator with low cytotoxicity; compounds were evaluated for their ability to enhance SIRT6 activity significantly .
In vitro StudiesVarious derivatives were tested for anti-inflammatory properties and showed inhibition of nitric oxide production in LPS-induced RAW 264.7 cells .

Eigenschaften

IUPAC Name

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBGTYXYGHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Customer
Q & A

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: this compound (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does UBCS039 affect inflammation?

A2: Research suggests that UBCS039 exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of UBCS039 in oxidative stress?

A3: Studies indicate that UBCS039 can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can UBCS039 influence cell senescence?

A4: Evidence suggests that UBCS039 may play a role in mitigating cell senescence []. By activating SIRT6, UBCS039 potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of UBCS039 based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, UBCS039 is being investigated for its therapeutic potential in various conditions. These include:

  • Acute Liver Failure: UBCS039 has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
  • Diabetic Kidney Disease: Research suggests that UBCS039 may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
  • Cardiovascular Disease: Studies indicate that activating SIRT6 with UBCS039 may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does UBCS039 interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between UBCS039 and SIRT6 []. These simulations suggest that UBCS039, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to UBCS039?

A7: Yes, besides UBCS039, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to UBCS039 [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.